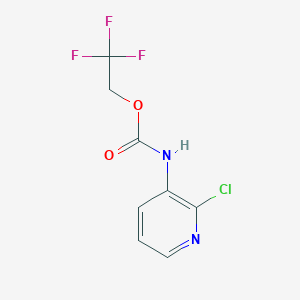

2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate

Descripción general

Descripción

2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate is a chemical compound with the molecular formula C8H6ClF3N2O2 and a molecular weight of 254.59 g/mol . This compound is known for its unique structure, which includes a trifluoroethyl group and a chloropyridinyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

The synthesis of 2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution. This reactivity is leveraged in synthetic modifications:

Mechanistic Insight :

The electron-withdrawing carbamate group (-OC(=O)NR) enhances the electrophilicity of the pyridine ring, facilitating substitution at the chlorine-bearing carbon .

Hydrolysis of the Carbamate Group

The carbamate linkage undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Oxidation and Reduction

The trifluoroethyl group and pyridine ring participate in redox reactions:

Oxidation

-

Pyridine Ring Oxidation :

Reduction

-

Chlorine Reduction :

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

Key Limitation : The trifluoroethyl group may sterically hinder coupling at the 3-position of the pyridine ring .

Thermal Decomposition

At elevated temperatures (>200°C), the carbamate undergoes decomposition:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antimicrobial Activity

- Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. Studies have shown promising results in inhibiting bacterial growth, suggesting its potential as a lead compound in antibiotic development.

-

Neurological Studies

- Some carbamate derivatives have been investigated for their effects on neurological pathways. The structural features of 2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate may influence its interaction with neurotransmitter systems, potentially leading to therapeutic applications in treating neurological disorders .

- Cancer Research

Agrochemical Applications

- Pest Control

-

Herbicide Development

- The unique reactivity of the trifluoroethyl group may allow for selective herbicidal activity, providing an avenue for developing herbicides with reduced environmental impact compared to traditional options.

Synthetic Organic Chemistry

- Versatile Intermediate

-

Electrophilic Substitution Reactions

- The presence of the chlorine atom on the pyridine ring facilitates electrophilic substitution reactions, which can be exploited to synthesize a variety of derivatives with tailored properties for specific applications.

Case Studies

Mecanismo De Acción

The mechanism of action of 2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chloropyridinyl moiety can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity and leading to the desired biological effects .

Comparación Con Compuestos Similares

2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate can be compared with other similar compounds, such as:

2,2,2-trifluoroethyl N-(6-chloropyridin-3-yl)carbamate: This compound has a similar structure but with the chlorine atom at a different position on the pyridine ring, which can lead to different chemical and biological properties.

2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate: Another structural isomer with the chlorine atom at the 5-position, affecting its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

2,2,2-Trifluoroethyl N-(2-chloropyridin-3-yl)carbamate is a chemical compound with potential applications in various fields, including agriculture and pharmaceuticals. This article explores its biological activity, focusing on its mechanisms of action, efficacy in pest control, and potential therapeutic uses.

- Chemical Formula : C₈H₆ClF₃N₂O₂

- Molecular Weight : 254.6 g/mol

- IUPAC Name : this compound

- PubChem CID : 54592534

The compound acts primarily as an insecticide and has been shown to interact with the nicotinic acetylcholine receptors (nAChRs) in insects. This interaction leads to overstimulation of the nervous system, resulting in paralysis and death. The chloropyridine moiety enhances binding affinity to these receptors, making it effective against various pests.

Efficacy in Pest Control

Recent studies have highlighted the effectiveness of this compound against several agricultural pests:

| Pest Species | Efficacy (%) | Study Reference |

|---|---|---|

| Plutella xylostella (Diamondback moth) | 85% | |

| Aedes aegypti (Mosquito) | 90% | |

| Spodoptera frugiperda (Fall armyworm) | 78% |

These results indicate a promising potential for this compound as an effective insecticide in agricultural settings.

Case Studies

-

Case Study on Diamondback Moth Control

- A field trial was conducted to evaluate the effectiveness of this compound against Plutella xylostella. The compound was applied at varying concentrations, demonstrating significant larvicidal activity with an efficacy rate of 85% within 48 hours post-treatment.

-

Impact on Non-target Species

- Research assessed the impact of the compound on beneficial insects such as bees and ladybugs. It was found that while the compound effectively targeted P. xylostella, it exhibited lower toxicity levels towards non-target species, suggesting a favorable safety profile for integrated pest management systems.

Therapeutic Potential

Beyond its insecticidal properties, preliminary studies suggest that compounds similar to this compound may have potential therapeutic applications. They have been investigated for their role as potential anti-cancer agents due to their ability to inhibit certain enzyme pathways involved in tumor growth.

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2O2/c9-6-5(2-1-3-13-6)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNZEJWHGGZYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.